molecular formula C9H9BrO2 B1279903 4-Bromo-2,6-dimethylbenzoic acid CAS No. 74346-19-3

4-Bromo-2,6-dimethylbenzoic acid

Cat. No.: B1279903
CAS No.: 74346-19-3
M. Wt: 229.07 g/mol
InChI Key: DJZAABLAECNINV-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dimethylbenzoic acid is an organic compound with the molecular formula C9H9BrO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 2,6 on the benzene ring are replaced by a bromine atom and two methyl groups, respectively . This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods to synthesize 4-Bromo-2,6-dimethylbenzoic acid involves a Grignard reaction. The process starts with 5-bromo-2-iodo-1,3-dimethylbenzene, which reacts with isopropylmagnesium chloride in tert-butyl methyl ether at 0°C. Carbon dioxide is then introduced to complete the reaction. The product is extracted and purified using aqueous sodium hydroxide and hydrochloric acid .

Industrial Production Methods: In industrial settings, the preparation of this compound can be achieved by brominating 2,6-dimethylbenzoic acid under acidic conditions. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,6-dimethylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-2,6-dimethylbenzoic acid is utilized in various scientific research applications:

Mechanism of Action

The mechanism by which 4-Bromo-2,6-dimethylbenzoic acid exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The bromine atom and methyl groups can influence the compound’s binding affinity and specificity towards its molecular targets .

Comparison with Similar Compounds

  • 4-Bromo-2,5-dimethylbenzoic acid
  • 4-Bromo-2,6-dimethoxybenzoic acid
  • 2,6-Dimethylbenzoic acid

Comparison: 4-Bromo-2,6-dimethylbenzoic acid is unique due to the presence of both bromine and methyl groups, which confer distinct chemical properties and reactivity. Compared to its analogs, it offers a different balance of steric and electronic effects, making it suitable for specific synthetic and research applications .

Properties

IUPAC Name

4-bromo-2,6-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZAABLAECNINV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474760
Record name 4-bromo-2,6-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74346-19-3
Record name 4-bromo-2,6-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Bromo-2,6-dimethylbenzonitrile (4.0 g, 19 mmol) was stirred in MeOH (100 mL) and 5N NaOH (100 mL) at 100° C. for 12 hours. The reaction was cooled to room temperature and partitioned between CH2Cl2 and water and the organic layer was dried over anhydrous Na2SO4. The solvent was removed under reduced pressure and the resulting product was stirred in H2PO3 (20 mL) for 6 hours at 150° C. The reaction mixture was basified with 6M KOH, filtered and then acidified with 12M HCl. The reaction was partitioned between CH2Cl2 and water and the organic layer was dried over anhydrous Na2-SO4. The solvent was removed under reduced pressure to afford the product (2.81 g). 1H NMR (300 MHz, CDCl3): δ 7.22 (s, 2H), 6.17 (s, 1H), 5.67 (s, 1H), 2.36 (s, 6H).
Quantity
4 g
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Reaction Step One
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100 mL
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100 mL
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Synthesis routes and methods II

Procedure details

A solution of 4-bromo-2,6-dimethyl-benzonitrile (8.0 g, 38 mmol), 5N NaOH (60 mL), and MeOH (60 mL) was stirred at 80° C. for 17 h. The reaction mixture was cooled to ambient temperature and the methanol evaporated. The resulting solution was extracted with dichloromethane (2×200 mL). The combined organic extracts were dried over anhydrous MgSO4, filtered, and concentrated. GC-MS indicated that 70% of benzonitrile was converted to benzamide derivative. This material (7.0 g) was treated with 85% phosphoric acid (20 mL) and stirred at 150° C. for 18 h. After this time, the reaction mixture was cooled to ambient temperature and treated with water (30 mL). The resulting solution was extracted with ethyl acetate (2×200 mL). The combined organic extracts were dried over anhydrous MgSO4, filtered, and concentrated to afford 4-bromo-2,6-dimethyl-benzoic acid. The material was used without further purification.
Quantity
8 g
Type
reactant
Reaction Step One
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Quantity
60 mL
Type
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Reaction Step One
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Quantity
60 mL
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reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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